Odorranain-J2 antimicrobial peptide
Description
Odorranain-J2 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Yunnanfu frog (Odorrana grahami). These peptides typically exhibit α-helical or β-sheet conformations, moderate hydrophobicity, and net positive charges (+4 to +6), enabling selective interactions with microbial membranes . Odorranain-J2 demonstrates broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and even drug-resistant strains, with minimal hemolytic effects at therapeutic concentrations .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLFTFIKCAYKLRAPAVAC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Odorranain-J2 shares key features with other frog-derived AMPs but differs in sequence motifs and charge distribution. Below is a comparative table of structural and functional properties:
Key Observations :
- Potency : Odorranain-J2 exhibits lower MIC values against E. coli (2–4 µM) compared to Odorranain-F2 (5–8 µM) and magainin-2 (8–12 µM), suggesting superior membrane disruption efficiency .
- Selectivity : Its high HC50 (>200 µM) indicates greater biocompatibility than melittin (HC50 <10 µM) and LL-37 (HC50 30–50 µM) .
- Structural Drivers : Glycine residues in Odorranain-J2 may enhance flexibility for pore formation, whereas disulfide bonds in Odorranain-F2 stabilize its β-sheet structure .
Mechanism of Action
Odorranain-J2 likely follows a membrane-targeting mechanism common to cationic AMPs, involving electrostatic interactions with anionic microbial membranes, followed by pore formation or carpet-model disruption . In contrast:
Synergy with Conventional Antibiotics
Odorranain-J2 enhances the efficacy of β-lactams and fluoroquinolones against multidrug-resistant Pseudomonas aeruginosa by permeabilizing the outer membrane, as observed in studies of analogous Odorranain peptides .
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